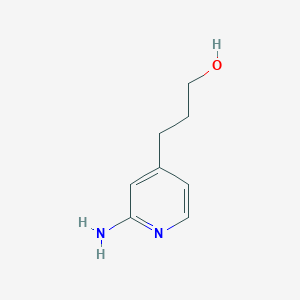

3-(2-Aminopyridin-4-yl)propan-1-ol

Description

3-(2-Aminopyridin-4-yl)propan-1-ol is a pyridine derivative featuring a propanol chain linked to a 2-aminopyridine ring at the 4-position. The molecular formula for the 3-yl analog is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Positional isomerism (amino group at pyridine-4 vs. pyridine-3) may influence solubility, reactivity, and biological activity due to electronic and steric effects.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(2-aminopyridin-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-8-6-7(2-1-5-11)3-4-10-8/h3-4,6,11H,1-2,5H2,(H2,9,10) |

InChI Key |

XVAGPEVBJCXZCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 3-(2-Aminopyridin-3-yl)propan-1-ol

Fluorinated Derivative: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Chlorinated and Nitro-Substituted Analogs

- Example: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Synthesis: Reacts 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO/DIEA (71% yield) . Properties: Molecular weight 246 g/mol, ESI-MS m/z = 246 [M+H]+ . Comparison: Nitro and chloro groups increase molecular weight and introduce steric hindrance, reducing reactivity compared to the amino-substituted parent compound.

Heterocyclic Variants: 3-Amino-2-(pyrimidin-4-yl)propan-1-ol

Table 1: Comparative Molecular Data

| Compound | Molecular Formula | M.W. (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(2-Aminopyridin-3-yl)propan-1-ol | C₈H₁₂N₂O | 152.19 | 89226-78-8 | 2-Amino, pyridine-3 |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | C₈H₁₁FN₂O | 170.19 | Not provided | 5-Fluoro, pyridine-3 |

| 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol | C₉H₁₂ClN₃O₃ | 246.07 | Not provided | 2-Chloro, 3-nitro, methyl |

| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol | C₇H₁₁N₃O | 153.18 | 1284185-20-1 | Pyrimidine-4 |

Research Implications and Gaps

While 3-(2-Aminopyridin-4-yl)propan-1-ol’s exact data are unavailable, its analogs suggest:

- Synthetic Routes : Likely involve nucleophilic substitution or coupling reactions, similar to IV-9’s synthesis .

- Biological Potential: Amino-pyridine derivatives are explored as kinase inhibitors or antimicrobial agents; the 4-yl isomer’s activity warrants further study.

Note: The absence of direct data on the 4-yl isomer highlights a research gap. Future studies should prioritize its synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.